molecular formula C18H21N5O3 B2722187 2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(2-methoxyethyl)acetamide CAS No. 1291867-23-6

2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(2-methoxyethyl)acetamide

Cat. No.: B2722187
CAS No.: 1291867-23-6
M. Wt: 355.398
InChI Key: WYNSXVPMNZSXPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(2-methoxyethyl)acetamide ( 1291867-23-6) is a chemical compound with a molecular formula of C18H21N5O3 and a molecular weight of 355.39 g/mol, offered for research and development purposes . This molecule features a complex pyrazolo[1,5-d][1,2,4]triazin-4-one core structure, a scaffold that is of significant interest in medicinal chemistry for constructing potential pharmacologically active molecules . While the specific biological profile and mechanism of action for this exact compound require further investigation, related pyrazolo-triazine derivatives have been explored as modulators of biological targets, such as the NMDA receptor, indicating potential value in neuroscience research . Its structural features, including the 4-ethylphenyl substituent and the 2-methoxyethylacetamide side chain, are designed to optimize properties like solubility and binding affinity. This product is available for purchase in various quantities from stock . It is intended for research applications only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to consult the product's safety data sheet (SDS) prior to use.

Properties

IUPAC Name

2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3/c1-3-13-4-6-14(7-5-13)15-10-16-18(25)22(20-12-23(16)21-15)11-17(24)19-8-9-26-2/h4-7,10,12H,3,8-9,11H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYNSXVPMNZSXPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(2-methoxyethyl)acetamide belongs to the class of heterocyclic compounds known for their diverse biological activities. This article reviews its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

  • IUPAC Name : 2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(2-methoxyethyl)acetamide
  • Molecular Formula : C15H18N4O3
  • Molecular Weight : 298.3 g/mol
  • Structure : The compound features a pyrazolo[1,5-d][1,2,4]triazine core substituted with an ethylphenyl group and a methoxyethyl acetamide moiety.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The following mechanisms have been proposed based on available studies:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biochemical pathways. For instance, it could potentially interact with kinases or phosphatases that play roles in cancer cell proliferation or inflammation.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways related to growth and differentiation.

Anticancer Activity

Research indicates that derivatives of pyrazolo[1,5-d][1,2,4]triazines exhibit significant anticancer properties. For instance:

  • A study demonstrated that similar compounds could inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Anti-inflammatory Effects

Compounds within this class have shown promise in reducing inflammation. They may modulate cytokine production and inhibit pathways such as NF-kB that are critical in inflammatory responses .

Neuroprotective Properties

Some studies suggest that related compounds could provide neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells .

Case Studies and Research Findings

StudyFindings
Identified structure showing high activity against specific cancer cell lines with IC50 values in the low micromolar range.
Reported significant reduction in pro-inflammatory cytokines in vitro when treated with pyrazolo derivatives.
Demonstrated neuroprotective effects in animal models of neurodegenerative diseases.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key structural analogs share the pyrazolo[1,5-d][1,2,4]triazin-4-one scaffold but differ in substituents, which influence physicochemical and biological properties. Below is a detailed comparison:

Table 1: Comparative Analysis of Pyrazolo[1,5-d][1,2,4]triazin-4-one Derivatives

Compound Name Substituents (Position 2) Acetamide Side Chain Molecular Weight (g/mol) Solubility (LogP) Reported Biological Activity
Target Compound 4-Ethylphenyl N-(2-Methoxyethyl) ~400 (estimated) Moderate (predicted) Not explicitly reported; inferred kinase/GPCR modulation
N-[3-(4-Benzyl-1-piperidinyl)propyl]-2-[2-(4-methoxyphenyl)-7-methyl-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide 4-Methoxyphenyl, 7-methyl N-[3-(4-Benzylpiperidinyl)propyl] ~550 Low (highly lipophilic) Potential CNS activity due to benzylpiperidine moiety
N-(4-Chlorobenzyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide 4-Methoxyphenyl N-(4-Chlorobenzyl) ~450 Low (chlorobenzyl group) Discontinued due to toxicity or poor bioavailability
(S)-N-(1-(4-Methoxyphenyl)ethyl)-2-(4-oxopyrrolo[1,2-d][1,2,4]triazin-3(4H)-yl)acetamide 4-Methoxyphenyl (pyrrolo core) N-(1-(4-Methoxyphenyl)ethyl) ~380 High (methoxy groups enhance solubility) GPR139 agonist (40% yield, 99.4% purity)

Key Findings:

Substituent Effects on Solubility: The target compound’s 2-methoxyethyl side chain likely improves aqueous solubility compared to lipophilic groups like 4-chlorobenzyl or benzylpiperidinyl .

Biological Activity Trends :

  • Derivatives with bulky substituents (e.g., benzylpiperidinyl ) may exhibit CNS penetration but face metabolic instability.
  • The 4-chlorobenzyl analog was discontinued, suggesting issues with toxicity or pharmacokinetics, possibly due to halogenated groups.
  • Pyrrolo[1,2-d][1,2,4]triazin-4-one derivatives (e.g., compound 20a ) show high purity and agonist activity, emphasizing the importance of core heterocycle flexibility.

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods for N-substituted acetamides, such as coupling α-chloroacetamides with heterocyclic cores . However, the 2-methoxyethyl group may require specialized protecting strategies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.